molecular formula C7H8FN3O B13464637 4-Amino-3-fluorobenzohydrazide

4-Amino-3-fluorobenzohydrazide

Cat. No.: B13464637
M. Wt: 169.16 g/mol
InChI Key: HXFYUUMXAXRLNE-UHFFFAOYSA-N
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Description

4-Amino-3-fluorobenzohydrazide is an organic compound with the molecular formula C7H8FN3O. It is a derivative of benzohydrazide, where the benzene ring is substituted with an amino group at the 4-position and a fluorine atom at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-fluorobenzohydrazide typically involves the reaction of 4-Amino-3-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-Amino-3-fluorobenzoic acid+Hydrazine hydrateThis compound+Water\text{4-Amino-3-fluorobenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 4-Amino-3-fluorobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Amino-3-fluorobenzohydrazide, particularly in its antimicrobial activity, involves the inhibition of key enzymes in the bacterial cell wall synthesis pathway. The compound targets enzymes such as enoyl-acyl carrier protein reductase, which is essential for the biosynthesis of fatty acids in bacteria. By inhibiting this enzyme, the compound disrupts the integrity of the bacterial cell wall, leading to cell death .

Comparison with Similar Compounds

  • 4-Amino-3-chlorobenzohydrazide
  • 4-Amino-3-bromobenzohydrazide
  • 4-Amino-3-methylbenzohydrazide

Comparison: 4-Amino-3-fluorobenzohydrazide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom increases the compound’s lipophilicity and can enhance its ability to penetrate biological membranes, potentially increasing its efficacy as a drug candidate .

Properties

Molecular Formula

C7H8FN3O

Molecular Weight

169.16 g/mol

IUPAC Name

4-amino-3-fluorobenzohydrazide

InChI

InChI=1S/C7H8FN3O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,9-10H2,(H,11,12)

InChI Key

HXFYUUMXAXRLNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)F)N

Origin of Product

United States

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